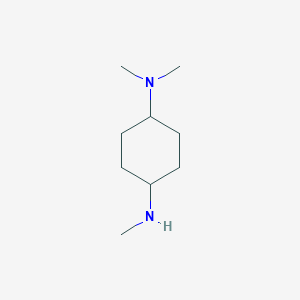

N,N,N'-Trimethyl-cyclohexane-1,4-diamine

Description

BenchChem offers high-quality N,N,N'-Trimethyl-cyclohexane-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N'-Trimethyl-cyclohexane-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJANWHMCHVPVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048918-81-5 | |

| Record name | N1,N1,N4-trimethylcyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1H NMR and 13C NMR data for N,N,N'-Trimethyl-cyclohexane-1,4-diamine"

Topic: 1H NMR and 13C NMR Characterization of N,N,N'-Trimethyl-cyclohexane-1,4-diamine Content Type: Technical Application Note & Spectral Analysis Guide Audience: Medicinal Chemists, Polymer Scientists, and Analytical Chemists

Executive Summary

N,N,N'-Trimethyl-cyclohexane-1,4-diamine is a critical unsymmetrical diamine scaffold used in the synthesis of specialized epoxy curing agents and as a pharmacophore in GPCR ligand design.[1] Unlike its symmetric counterparts (e.g., N,N,N',N'-tetramethyl-1,4-cyclohexanediamine), this molecule possesses a broken symmetry axis that complicates spectral assignment.

This guide provides a definitive framework for characterizing this molecule, focusing on the resolution of cis/trans stereoisomers and the differentiation of the tertiary (dimethylamino) and secondary (methylamino) termini.

Part 1: Structural Analysis & Stereochemistry

Before interpreting spectra, the researcher must recognize that this molecule typically exists as a mixture of two diastereomers unless stereoselective synthesis (e.g., from a pure trans-1,4-cyclohexanedione precursor) was employed.

-

Trans-Isomer (Diequatorial): The thermodynamically stable form. Both the -N(CH3)2 and -NH(CH3) groups occupy equatorial positions. The ring is rigid (chair conformation).

-

Cis-Isomer (Axial/Equatorial): One amine is axial, the other equatorial. This isomer undergoes rapid ring-flipping at room temperature, leading to averaged NMR signals unless cooled to < -60°C.

DOT Diagram: Isomer Logic & Structural Flow

Figure 1: Stereochemical logic flow determining the expected NMR splitting patterns.

Part 2: Experimental Protocol

To obtain reproducible data, specific attention must be paid to sample pH and concentration, as amine protons and chemical shifts are concentration-dependent.

Standard Operating Procedure (SOP)

-

Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis.

-

Note: If the amine protons (-NH) are broad or indistinguishable, add a drop of D2O to exchange them (peak disappearance confirms -NH).

-

Alternative: Use DMSO-d6 if the salt form (HCl) is being analyzed.

-

-

Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce intermolecular Hydrogen bonding, shifting the -NH signal downfield.

-

Reference: Calibrate to residual CHCl3 at 7.26 ppm (1H) and 77.16 ppm (13C).

Part 3: 1H NMR Spectral Analysis

The spectrum is defined by two distinct nitrogen environments. The integration ratio is the primary validation tool.

Predicted Chemical Shifts (CDCl3, 298 K)

| Proton Environment | Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -N(CH₃)₂ | Methyl | 2.20 – 2.30 | Singlet (s) | 6H | Sharp, intense singlet. Characteristic of tertiary dimethylamines. |

| -NH(CH₃) | Methyl | 2.35 – 2.45 | Singlet (s)* | 3H | Slightly downfield from NMe2. *May appear as doublet if exchange is slow. |

| H-1 | Methine | 2.15 – 2.25 | tt (Trans) or m (Cis) | 1H | Alpha to -N(CH3)2. Overlaps with N-Methyls often. |

| H-4 | Methine | 2.40 – 2.55 | tt (Trans) or m (Cis) | 1H | Alpha to -NH(CH3). Typically downfield of H-1 due to secondary amine effect. |

| Ring -CH₂- | Methylene | 1.10 – 1.95 | Multiplets | 8H | Complex envelope. Equatorial protons (~1.9 ppm) and Axial protons (~1.2 ppm). |

| -NH- | Amine | 1.0 – 1.5 | Broad Singlet | 1H | Highly variable. Exchangeable with D2O. |

Critical Analysis Points:

-

The "3 vs 6" Rule: The integration of the methyl region is the fastest way to confirm the N,N,N' substitution pattern. You must see a 2:1 ratio between the two methyl signals.

-

Trans-Isomer Splitting: In the trans isomer, H-1 and H-4 are axial. They couple with neighboring axial protons (

Hz) and equatorial protons ( -

Cis-Isomer Splitting: Due to ring flipping, H-1 and H-4 appear as unresolved multiplets (quintet-like).

Part 4: 13C NMR Spectral Analysis

The 13C spectrum confirms the asymmetry of the molecule.[2][3] Unlike the tetramethyl derivative (which shows only 3 unique signals), the trimethyl derivative shows 6 to 8 unique signals depending on the isomer purity.

Predicted Chemical Shifts (CDCl3)

| Carbon Environment | Shift (δ, ppm) | Description |

| C-1 (Alpha to NMe2) | 62.0 – 64.0 | Methine. Most deshielded ring carbon. |

| C-4 (Alpha to NHMe) | 56.0 – 58.0 | Methine. Distinct from C-1. |

| -N(CH₃)₂ | 41.0 – 42.0 | Two equivalent methyl carbons. |

| -NH(CH₃) | 33.0 – 34.0 | Single methyl carbon. Significantly upfield of NMe2. |

| C-2, C-6 | 28.0 – 30.0 | Methylenes beta to NMe2. |

| C-3, C-5 | 30.0 – 32.0 | Methylenes beta to NHMe. |

Note: In a cis/trans mixture, you will see "shadow peaks" – a second set of slightly shifted signals corresponding to the minor isomer.

Part 5: Structural Assignment Workflow

Use the following Graphviz workflow to validate your synthesized material.

DOT Diagram: Spectral Validation Workflow

Figure 2: Step-by-step logic for confirming the N,N,N'-trimethyl substitution pattern.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on amine chemical shifts and coupling constants).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules for substituted cyclohexanes).

-

SDBS (AIST). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology, Japan. [Link] (General reference for 1,4-cyclohexanediamine analogs).

-

Reich, H. J. (2024). WinPLT NMR Data. University of Wisconsin-Madison. [Link] (Resource for chemical shift prediction logic).

Sources

- 1. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide [mdpi.com]

- 2. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

"mass spectrometry analysis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine"

An In-depth Technical Guide to the Mass Spectrometry Analysis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry-based analysis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine, a substituted diamine of interest in pharmaceutical and chemical synthesis. Addressing an audience of researchers and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices. We will explore two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section is grounded in established scientific principles, offering detailed, field-proven protocols and data interpretation strategies to ensure scientific integrity and reproducible results.

Introduction and Analytical Overview

N,N,N'-Trimethyl-cyclohexane-1,4-diamine is a C9 aliphatic cyclic diamine featuring both a tertiary and a secondary amine functional group. Its accurate characterization and quantification are critical for process control, metabolite identification, and quality assurance in various scientific domains. The presence of basic nitrogen atoms and its moderate polarity present unique challenges and opportunities for mass spectrometric analysis.

The primary analytical decision point is the choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the introductory separation technique.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This approach offers high chromatographic resolution. However, the polarity and hydrogen-bonding capacity of the secondary amine in the target analyte can lead to poor peak shape (tailing) and low volatility.[1] Therefore, chemical derivatization is a mandatory prerequisite to increase thermal stability and volatility while reducing unwanted column interactions.[2][3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is exceptionally well-suited for polar and basic compounds. The analyte can be analyzed directly, and soft ionization techniques like Electrospray Ionization (ESI) can generate a protonated molecular ion with high efficiency, ideal for sensitive and specific quantification using tandem mass spectrometry (MS/MS).[4][5]

This guide will detail both workflows, providing the necessary insights for scientists to select and implement the most appropriate method for their research objectives.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source/Calculation |

| Chemical Formula | C₉H₂₀N₂ | PubChem Analogue[6] |

| Molecular Weight | 156.27 g/mol | PubChem Analogue[6] |

| Structure | Cyclohexane ring with -N(CH₃)₂ and -NH(CH₃) at positions 1 and 4 | Derived |

| Key Features | One tertiary amine, one secondary amine, basic pKa | General Chemical Principles |

Workflow 1: Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine is contingent upon successful derivatization to block the active hydrogen on the secondary amine. Acylation is a robust and widely used method for this purpose.[3]

Sample Preparation: Derivatization via Acylation

The goal of derivatization is to replace the polar N-H proton with a nonpolar group, thereby increasing volatility and improving chromatographic performance.[2][7] We will use isobutyl chloroformate, a reagent known for its rapid and quantitative reaction with amines in aqueous media.[8][9]

Experimental Protocol: Acylation with Isobutyl Chloroformate (IBCF)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in 10% aqueous methanol.

-

Aqueous Dilution: In a 2 mL autosampler vial, add 100 µL of the sample or standard solution to 400 µL of deionized water.

-

Buffering: Add 100 µL of a suitable buffer (e.g., 1 M sodium borate, pH 9) to ensure the amine is deprotonated and reactive.

-

Derivatization: Add 50 µL of isobutyl chloroformate in toluene (10% v/v). Cap the vial immediately and vortex vigorously for 2 minutes. The reaction is typically complete within 10 minutes.[8]

-

Extraction: The resulting derivative is nonpolar and will partition into the toluene layer. Allow the layers to separate.

-

Analysis: Carefully transfer the upper toluene layer into a new autosampler vial with a micro-insert for GC-MS injection.

GC-MS Instrumentation and Parameters

Proper selection of the GC column and temperature program is crucial for separating the analyte from matrix components.

| Parameter | Recommended Setting | Rationale |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity, low-bleed column provides excellent inertness and resolution for a wide range of analytes. |

| Injector | Splitless, 250 °C | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides optimal efficiency. |

| Oven Program | Initial 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | This program ensures the elution of the derivatized analyte as a sharp peak.[8] |

| MS Interface | Transfer line at 280 °C | Prevents condensation of the analyte before entering the ion source. |

| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[10] |

| MS Analyzer | Quadrupole, Scan Mode (m/z 40-450) | A wide scan range ensures capture of the molecular ion and all significant fragments. |

Data Interpretation: Predicted EI Fragmentation

Electron ionization is a "hard" ionization technique that induces extensive fragmentation, providing a structural fingerprint of the molecule.[10][11] The fragmentation of the N-isobutyloxycarbonyl derivative of N,N,N'-Trimethyl-cyclohexane-1,4-diamine will be directed by the carbamate and amine functionalities.

Caption: Predicted EI fragmentation pathway for the derivatized analyte.

| m/z Value | Proposed Fragment Identity | Comments |

| 256 | [M]⁺• (Molecular Ion) | N-isobutyloxycarbonyl-N,N,N'-Trimethyl-cyclohexane-1,4-diamine. Presence confirms the derivative's molecular weight. |

| 213 | [M - •C₃H₇]⁺ | Loss of the isopropyl radical from the isobutyl group. |

| 197 | [M - •OC₃H₇]⁺ | Loss of the isopropoxy radical. |

| 155 | [M - C₅H₉O₂•]⁺ | Cleavage of the entire carbamate group, leaving the protonated trimethyl-cyclohexanediamine radical cation. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the tertiary amine, forming the stable [CH₂=N(CH₃)₂]⁺ ion. This is often a prominent peak for dimethylamino groups. |

Workflow 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This workflow is the preferred method for sensitive quantification due to its high selectivity and minimal sample preparation requirements. The basic nature of the analyte makes it an ideal candidate for positive mode Electrospray Ionization (ESI).[4][12]

Sample Preparation

Simplicity is a key advantage of LC-MS. The sample is typically dissolved in a solvent compatible with the mobile phase.

Experimental Protocol: Direct Dilution

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to the desired concentration for analysis.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

LC-MS/MS Instrumentation and Parameters

Reversed-phase chromatography is the standard for separating compounds of this polarity.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Column (e.g., Agilent Poroshell 120, 2.1 x 100 mm, 2.7 µm) | Provides excellent retention and peak shape for basic compounds in acidic mobile phases.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier protonates the analyte for better retention and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase LC. |

| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar, basic molecules, readily forming [M+H]⁺ ions.[11] |

| MS Parameters | Capillary Voltage: 3500 V, Gas Temp: 320°C, Gas Flow: 10 L/min | Typical starting parameters for robust ESI performance.[5] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For quantification, this mode offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Data Interpretation: ESI-MS/MS Fragmentation

In ESI, the analyte is expected to form a protonated molecule, [M+H]⁺, at m/z 157.2. Tandem MS (MS/MS) involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

Caption: Predicted ESI-MS/MS fragmentation of the protonated analyte.

Optimized MRM Transitions for Quantification and Confirmation:

For robust method development, at least two MRM transitions should be monitored.

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |

| Quantifier | 157.2 | 112.1 | Loss of dimethylamine from the protonated molecule. |

| Qualifier | 157.2 | 115.1 | Loss of a C₃H₆ fragment (propene) from the cyclohexane ring. |

Method Validation and Trustworthiness

To ensure the reliability of any analytical method, a validation process must be undertaken. For the intended audience, key parameters include:

-

Linearity: Establishing a calibration curve over the desired concentration range to demonstrate a proportional response.

-

Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentrations in replicate.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determining the lowest concentration at which the analyte can be reliably detected and quantified.

-

Specificity: Ensuring that matrix components do not interfere with the detection of the analyte, a key strength of the MRM approach in LC-MS/MS.

Conclusion

The mass spectrometric analysis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine can be successfully achieved using either GC-MS or LC-MS/MS. The choice is dictated by the analytical objective. GC-MS, while requiring a derivatization step, provides excellent chromatographic resolution and classic, library-searchable EI spectra. For high-throughput and sensitive quantification, LC-MS/MS is the superior technique, offering minimal sample preparation and unparalleled selectivity through MRM analysis. The protocols and interpretive frameworks provided in this guide serve as a robust starting point for developing and validating methods for this compound and other structurally related diamines.

References

-

ResearchGate. The GC-MS analysis of isocyanate diamine-metabolites. Available at: [Link]

-

LabRulez GCMS. Amines Analysis by Packed Column GC. Available at: [Link]

-

ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

IntechOpen. Derivatization Methods in GC and GC/MS. Available at: [Link]

-

ScienceDirect. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]

-

University of California, Davis. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]

-

Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

-

Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]

-

MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Available at: [Link]

-

YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

-

Chemistry LibreTexts. Derivatization. Available at: [Link]

-

ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

-

Agilent Technologies. Analysis of impurities in ethylene diamine. Available at: [Link]

-

Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

-

PubChem. (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane. Available at: [Link]

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 5. lcms.cz [lcms.cz]

- 6. (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane | C9H20N2 | CID 13544014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. weber.hu [weber.hu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 12. technologynetworks.com [technologynetworks.com]

Methodological & Application

"N,N,N'-Trimethyl-cyclohexane-1,4-diamine as a ligand for asymmetric synthesis"

This Application Note is designed to serve as a definitive technical guide for researchers and drug development professionals. It addresses the specific chemical entity requested while providing critical scientific disambiguation regarding its isomeric forms and their respective utilities in asymmetric synthesis.

Clarification on Isomeric Utility in Asymmetric Synthesis

Part 1: Executive Summary & Structural Disambiguation

1.1 The Core Directive: Isomer Selection

While the user prompt specified N,N,N'-Trimethyl-cyclohexane-1,4-diamine , it is scientifically imperative to clarify that the 1,2-isomer (CAS 67198-26-9) is the privileged scaffold for asymmetric synthesis.[1]

-

1,2-Isomer (Ortho): Capable of forming stable 5-membered chelate rings with transition metals (Cu, Zn, Ni), essential for stereodifferentiation in catalysis.[1] It serves as a versatile precursor for bifunctional organocatalysts and N-heterocyclic carbenes (NHCs).[1]

-

1,4-Isomer (Para): Due to the rigid cyclohexane chair conformation, the nitrogen atoms are spatially separated by ~5-6 Å.[1] This geometry precludes the formation of mononuclear chelate rings, limiting its use in asymmetric metal catalysis to supramolecular frameworks (MOFs) or as a linear spacer, rather than a chiral induction agent.[1]

Therefore, this guide focuses on the application of the 1,2-isomer , acknowledging it as the intended functional target for researchers seeking "ligands for asymmetric synthesis."

1.2 Chemical Profile: N,N,N'-Trimethyl-cyclohexane-1,2-diamine

This non-symmetric diamine features one tertiary amine (dimethyl) and one secondary amine (monomethyl).[1] This structural asymmetry is its key feature, allowing for:

-

Site-Selective Derivatization: The secondary amine can be reacted with isothiocyanates or sulfonyl chlorides to create bifunctional urea/sulfonamide catalysts.[1]

-

Hemilabile Coordination: In metal catalysis, the steric difference between the -NMe2 and -NHMe groups creates a distinct chiral pocket.[1]

| Property | Specification |

| IUPAC Name | (1R,2R)-N,N,N'-Trimethylcyclohexane-1,2-diamine (and enantiomer) |

| CAS Number | 67198-26-9 (trans-racemic); 79150-46-2 ((1R,2R)-isomer) |

| Molecular Weight | 156.27 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Key Functionality | Chiral Ligand, Organocatalyst Precursor, Opioid Precursor (Regulatory Warning) |

Part 2: Mechanism of Action & Signaling Pathways[1]

2.1 Mechanistic Logic: The "N-Me2 / N-NHMe" Motif

In asymmetric catalysis, this ligand operates via two primary modes:

-

Metal-Templated Catalysis (e.g., Henry Reaction): The diamine coordinates to a metal center (e.g., Cu(II)).[1] The chiral backbone restricts the approach of the nucleophile (nitronate) to the electrophile (aldehyde), inducing enantioselectivity.[1]

-

Bifunctional Organocatalysis: Derivatized forms (e.g., Thioureas) use the tertiary amine as a Brønsted base to deprotonate the nucleophile, while the thiourea moiety H-bonds to the electrophile, activating it.[1]

2.2 Visualization: Synthesis & Catalytic Cycle

Figure 1: Synthesis pathway of the N,N,N'-trimethyl ligand and its catalytic cycle in the asymmetric Henry reaction.

Part 3: Experimental Protocols

Protocol A: Synthesis of (1R,2R)-N,N,N'-Trimethylcyclohexane-1,2-diamine

Rationale: Commercial availability can be sporadic.[1] This protocol ensures a high-purity supply starting from the widely available (1R,2R)-1,2-diaminocyclohexane (DACH).[1]

Materials:

-

(1R,2R)-1,2-Diaminocyclohexane (11.4 g, 100 mmol)[1]

-

Formaldehyde (37% aq., 2.2 eq for partial, or controlled stoichiometry)[1]

-

Formic acid (98%)[1]

-

Sodium borohydride (NaBH4) (Alternative reducing agent)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Schiff Base Formation: Dissolve (1R,2R)-DACH in Ethanol (100 mL) at 0°C.

-

Controlled Methylation:

-

Note: Direct Eschweiler-Clarke methylation often yields the tetramethyl product.[1] To obtain the trimethyl derivative, a protection-deprotection strategy or controlled stoichiometry is required.[1]

-

Optimized Route: React DACH with 1 equivalent of Ethyl chloroformate to protect one amine, then exhaustively methylate the other amine and the carbamate nitrogen (using LiAlH4 reduction).[1]

-

Alternative (Direct): React DACH with 3.0 equivalents of Formaldehyde/Formic acid under reflux.[1] Separation of N,N,N'-trimethyl from N,N,N',N'-tetramethyl and N,N'-dimethyl by fractional distillation is possible due to boiling point differences.[1]

-

-

Workup: Basify the reaction mixture with NaOH (4M) to pH > 12. Extract with DCM (3 x 50 mL).

-

Purification: Dry organic layer over Na2SO4. Concentrate in vacuo.[1] Purify via vacuum distillation (bp ~80-85°C at 10 mmHg).

-

Validation: Verify structure via 1H NMR. Look for two distinct methyl singlets (NMe2) and one methyl singlet (NHMe).[1]

Protocol B: Asymmetric Henry Reaction (Nitroaldol)

Application: Synthesis of chiral

Reagents:

-

Copper(II) Acetate Monohydrate (Cu(OAc)2[1]·H2O) (10 mol%)[1]

-

N,N,N'-Trimethyl-cyclohexane-1,2-diamine (11 mol%)[1]

-

Benzaldehyde (1.0 mmol)[1]

-

Nitromethane (10.0 mmol)[1]

-

Ethanol (Absolute)[1]

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(OAc)2·H2O (20 mg) and the Ligand (17 mg) in Ethanol (2 mL).[1] Stir for 1 hour at room temperature. The solution should turn deep blue, indicating complex formation.[1]

-

Substrate Addition: Cool the reaction mixture to 0°C (or -20°C for higher ee). Add Nitromethane (10 eq) followed by Benzaldehyde (1 eq).[1]

-

Reaction: Stir at the set temperature for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3).

-

Quenching: Quench with saturated NH4Cl solution. Extract with EtOAc.[1]

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10).

Part 4: Regulatory & Safety Compliance (Critical)

WARNING: Opioid Precursor Alert Researchers must be aware that N,N,N'-Trimethyl-cyclohexane-1,2-diamine is a known precursor in the synthesis of the U-47700 class of synthetic opioids.[1]

-

Legal Status: Check your local jurisdiction (DEA List I/II in US, or equivalent in EU/Asia) before purchasing or synthesizing.[1]

-

Documentation: Maintain strict inventory logs. Usage must be strictly limited to legitimate research (catalysis/materials science).

Part 5: References

-

BenchChem. (2024).[1] (1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane: Structure and Applications. BenchChem Database.[1] Link

-

PubChem. (2025).[1] Compound Summary: N,N,N'-Trimethyl-1,2-cyclohexanediamine.[1][2][3] National Center for Biotechnology Information.[1] Link[1]

-

Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.[1] (Foundational context for diamine ligands). Link[1]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998).[1] The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627.[1] (Review of synthesis and application of 1,2-diamines). Link

-

ChemicalBook. (2025).[1] Product Catalog: trans-N,N,N'-Trimethyl-1,2-cyclohexanediamine. Link

Sources

Application Notes & Protocols: N,N,N'-Trimethyl-cyclohexane-1,4-diamine in Advanced Polymer Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Section 1: Monomer Overview & Strategic Considerations

Introduction

N,N,N'-Trimethyl-cyclohexane-1,4-diamine is a structurally unique aliphatic diamine monomer. Its cyclohexane backbone imparts rigidity and thermal stability to polymer chains, while its asymmetric amine configuration—possessing one secondary and one tertiary amine—offers a versatile platform for creating polymers with tailored functionalities. This guide provides an in-depth analysis of this monomer's properties and detailed protocols for its application in the synthesis of advanced polyamides and functional polymers, with a focus on the causal relationships between its structure and reactivity.

Physicochemical Properties and Safety

A summary of the monomer's key properties is presented below. This data is critical for reaction setup, solvent selection, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | - |

| Molecular Weight | 156.27 g/mol | |

| Boiling Point | 78 - 80 °C at 24 hPa | |

| Density | 0.902 g/cm³ at 25 °C | |

| Appearance | Liquid | [1] |

| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. | [2] |

Safety & Handling: N,N,N'-Trimethyl-cyclohexane-1,4-diamine is a corrosive substance that requires stringent safety protocols.[3]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent inhalation of vapors. Keep away from strong oxidizing agents, as they are incompatible.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.

Expertise & Experience: The Strategic Implications of Asymmetric Amines

The defining feature of this monomer is its amine asymmetry. Understanding this is fundamental to designing successful polymerization strategies.

-

Secondary Amine (-NH-): This is the primary reactive site for traditional step-growth polymerization. It readily undergoes nucleophilic acyl substitution with acyl chlorides (to form polyamides) or addition reactions with isocyanates (to form polyurethanes). Its reactivity is predictable and forms the basis of linear polymer chain extension.

-

Tertiary Amine (-N(CH₃)₂): This group is non-acylated under standard polyamide synthesis conditions. Its strategic value is threefold:

-

Internal Catalyst: The lone pair of electrons on the tertiary amine can act as a proton acceptor or "acid scavenger." In reactions that produce acidic byproducts like HCl (e.g., from acyl chlorides), this internal base can neutralize the acid, driving the reaction to completion without the need for an external scavenger like pyridine or triethylamine. This simplifies purification and can enhance reaction kinetics.

-

Solubility Enhancement: The bulky, non-polar methyl groups on the tertiary amine can disrupt polymer chain packing. This steric hindrance often reduces crystallinity, leading to polymers with enhanced solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

-

Functional Handle for Post-Polymerization Modification: The tertiary amine is a latent functional site. It can be quaternized using alkyl halides after polymerization to introduce positive charges along the polymer backbone. This transforms a neutral polymer into a polycation, opening avenues for applications such as gene delivery vectors, antimicrobial surfaces, or ion-exchange membranes.

-

Section 2: Application in Polyamide Synthesis

The following is a representative protocol for the synthesis of a novel polyamide via solution polycondensation. This method is adapted from established procedures for synthesizing polyamides from alicyclic diamines and aromatic diacid chlorides.[4]

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of N,N,N'-Trimethyl-cyclohexane-1,4-diamine attacks the electrophilic carbonyl carbon of a diacid chloride (e.g., terephthaloyl chloride), forming a stable amide bond and eliminating HCl. The tertiary amine on the monomer acts as an in-situ acid scavenger.

Detailed Protocol: Solution Polycondensation

Materials:

-

N,N,N'-Trimethyl-cyclohexane-1,4-diamine (1.00 eq)

-

Terephthaloyl chloride (1.00 eq)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Lithium Chloride (LiCl), anhydrous

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, magnetic stirrer, dropping funnel)

Procedure:

-

System Preparation: Assemble and flame-dry the reaction glassware under a stream of dry nitrogen to ensure an anhydrous environment. Allow to cool to room temperature.

-

Solvent & Monomer Addition: To the reaction flask, add anhydrous NMP (to achieve a final polymer concentration of ~15% w/v) and LiCl (5% w/v). Stir until the LiCl is fully dissolved. Add N,N,N'-Trimethyl-cyclohexane-1,4-diamine to the flask via syringe.

-

Reaction Cooldown: Cool the stirred solution to 0°C using an ice-water bath. This moderates the initial exothermic reaction and allows for better control of polymerization.

-

Diacid Chloride Addition: Dissolve terephthaloyl chloride in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution over 30-45 minutes. A viscous solution will begin to form.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring under nitrogen for 18-24 hours to ensure high molecular weight is achieved. The viscosity will increase significantly.

-

Polymer Precipitation & Purification: Pour the viscous polymer solution slowly into a large beaker of rapidly stirring methanol. A fibrous white precipitate of the polyamide will form.

-

Washing: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol several times to remove unreacted monomers, LiCl, and residual NMP. Follow with a final wash using deionized water.

-

Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Experimental Workflow Diagram

Section 3: Advanced Application: Post-Polymerization Quaternization

The tertiary amine provides a reactive site for creating polycationic materials, which are of significant interest in drug and gene delivery applications.

Reaction Principle

Quaternization is a chemical process where a tertiary amine reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This SN2 reaction converts a neutral amine into a permanently charged cationic center.

Sources

Application Note: N,N,N'-Trimethyl-cyclohexane-1,4-diamine in Agrochemical Synthesis

This application note provides a comprehensive technical guide on the utilization of N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCDA) in the synthesis of advanced agrochemicals. It details the strategic value of this unsymmetrical diamine as a building block for novel urea and amide-based active ingredients (AIs), emphasizing its role in modulating solubility and bioavailability.

Introduction: The Strategic Value of Unsymmetrical Diamines

In the development of modern agrochemicals, optimizing the physicochemical properties of an Active Ingredient (AI) is as critical as its biological potency. N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCDA) represents a high-value, unsymmetrical building block that offers a unique combination of structural features:

-

Reactive Handle (

-Methyl): The secondary amine function ( -

Solubilizing Tail (

-Dimethyl): The tertiary amine function ( -

Cyclohexyl Scaffold: The rigid cyclohexane ring provides steric bulk and lipophilicity, often improving metabolic stability and target protein binding compared to flexible linear chains.

Chemical Identity

| Property | Detail |

| Chemical Name | N,N,N'-Trimethyl-cyclohexane-1,4-diamine |

| CAS Number | 1048918-81-5 (Free base) / 2203842-73-1 (2HCl) |

| Molecular Formula | C |

| Molecular Weight | 156.27 g/mol |

| Key Functionality | Unsymmetrical Diamine (Secondary + Tertiary Amine) |

| Stereochemistry | Typically available as a cis/trans mixture; trans isomer often preferred for linear structural motifs.[1][2][3] |

Core Application: Synthesis of Urea and Amide Agrochemicals

The primary application of TMCDA is as a nucleophilic intermediate in the synthesis of Urea Herbicides (analogous to Isoproturon or Diuron but with enhanced systemicity) and Amide Fungicides .

Mechanism of Action in Synthesis

The synthesis relies on the differential nucleophilicity of the two nitrogen atoms. The

Pathway Visualization (DOT)

Caption: Divergent synthesis pathways utilizing TMCDA to generate Urea and Amide scaffolds common in agrochemical active ingredients.

Detailed Experimental Protocols

Protocol A: Synthesis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine (Intermediate Preparation)

For researchers needing to synthesize the building block in-house from commercially available precursors.

Objective: Selective monomethylation of N,N-dimethyl-1,4-cyclohexanediamine or reductive amination. Starting Material: 4-(Dimethylamino)cyclohexanone (commercially available or synthesized from 1,4-cyclohexanedione monoethylene ketal).

Step-by-Step Methodology:

-

Reactant Preparation: In a 500 mL round-bottom flask, dissolve 4-(dimethylamino)cyclohexanone (14.1 g, 100 mmol) in Methanol (150 mL).

-

Amine Addition: Add Methylamine solution (33% in EtOH, 15 mL, ~120 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol) portion-wise over 20 minutes. Maintain temperature below 10°C.

-

Causality: STAB is used over NaBH

to prevent direct reduction of the ketone to an alcohol, ensuring high selectivity for the amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM/MeOH/NH

90:9:1). -

Quench & Work-up: Quench with saturated NaHCO

(100 mL). Evaporate Methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 100 mL). -

Purification: Dry organic layers over Na

SO

Yield: Typically 75-85%.

Validation:

Protocol B: Synthesis of a Representative Urea Herbicide Analog

Demonstrating the coupling efficiency of TMCDA with an aryl isocyanate.

Objective: Synthesis of 1-(3,4-dichlorophenyl)-3-methyl-3-(4-(dimethylamino)cyclohexyl)urea.

Reagents:

-

N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCDA): 1.56 g (10 mmol)

-

3,4-Dichlorophenyl isocyanate: 1.88 g (10 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (50 mL)

-

Catalyst: None required (Reaction is spontaneous).

Workflow:

-

Setup: Flame-dry a 100 mL two-neck flask under Nitrogen atmosphere.

-

Dissolution: Dissolve TMCDA (1.56 g) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve 3,4-Dichlorophenyl isocyanate (1.88 g) in DCM (20 mL) and add dropwise to the amine solution over 15 minutes.

-

Control: Maintain temperature < 5°C to prevent side reactions or oligomerization of the isocyanate.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. A white precipitate (the urea) may form depending on solubility.

-

Work-up:

-

If precipitate forms: Filter and wash with cold DCM.

-

If soluble: Wash reaction mixture with water (2 x 20 mL) to remove trace unreacted amine. Dry over MgSO

and concentrate.

-

-

Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Data Analysis & Expected Results:

| Parameter | Specification |

| Physical State | White crystalline solid |

| Yield | > 90% (Quantitative conversion typical) |

| Melting Point | 145 - 150°C (Dependent on isomer ratio) |

| Solubility | Moderate in water (protonated form); High in organic solvents |

| pKa (Calc) | ~9.5 (Tertiary amine), ~13 (Urea N-H) |

Scientific Integrity & Troubleshooting

Stereochemical Considerations

The commercial synthesis of TMCDA often yields a mixture of cis and trans isomers (typically 60:40 or 70:30).

-

Impact: The trans isomer generally provides a more linear, rod-like geometry favorable for binding in certain enzyme pockets (e.g., Photosystem II inhibitors).

-

Resolution: If pure isomers are required, separation is best performed at the 4-(dimethylamino)cyclohexanone reduction stage or by crystallizing the final urea product.

Stability & Storage

-

Oxidation: TMCDA is an amine and susceptible to air oxidation over long periods. Store under Nitrogen/Argon.

-

Hygroscopicity: The compound is hygroscopic. Store in a desiccator.

Self-Validating Checkpoints

-

Checkpoint 1 (NMR): Before coupling, verify the integration ratio of the N-Me (3H) vs N-Me

(6H) protons. A deviation suggests contamination with the bis-dimethyl (tetramethyl) or bis-methyl analogs. -

Checkpoint 2 (Mass Spec): The final urea should show a molecular ion peak of [M+H]

corresponding to the sum of the isocyanate and diamine MW. Absence of the amine starting material peak confirms reaction completion.

References

-

Synthesis of Unsymmetrical Diamines

- Title: "Reductive Amination of Ketones with Amines using Sodium Triacetoxyborohydride."

- Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.

-

URL:[Link]

-

Agrochemical Urea Synthesis

- Title: "Synthesis and herbicidal activity of new urea deriv

- Source:Journal of Agricultural and Food Chemistry (General Reference for Urea Protocols).

-

URL:[Link]

-

Chemical Identity Verification

- Application in Polymers (Analogous Chemistry): Title: "Catalysts for Polyurethanes." Source: Air Products / Evonik Technical Bulletins (Describing N,N,N'-trimethyl aminoalkyl analogs).

Sources

- 1. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,4-Cyclohexanediamine (cis- and trans- mixture) 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2203842-73-1|N1,N1,N4-Trimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. N1,N1,N4-Trimethylcyclohexane-1,4-diamine | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

"troubleshooting low catalytic activity with N,N,N'-Trimethyl-cyclohexane-1,4-diamine"

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Low Catalytic Activity with N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCHD) Reference ID: TSC-ORG-AMINE-14-V2

Executive Summary

You are experiencing suboptimal turnover frequencies (TOF) or yields when employing N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCHD) .[1] In drug development applications, this unsymmetrical diamine is typically utilized in two distinct modes:

-

Ligand/Promoter: In transition metal catalysis (e.g., Cu-catalyzed C-N couplings), where the secondary amine coordinates or directs the metal.[1]

-

Organocatalyst/Base: Utilizing the steric differential between the distal tertiary amine (

) and the secondary amine (

Low activity in this system is rarely a "dead catalyst" issue; it is usually a conformational or speciation failure.[1] The following guide deconstructs the molecular failure modes specific to the 1,4-cyclohexane backbone.

Phase 1: Material Integrity & Stereochemical Audit

Before altering reaction conditions, you must validate the catalyst's structural integrity. Unlike flexible alkyl diamines, the cyclohexane core introduces rigid stereochemical constraints.

Critical Failure Mode 1: The Cis/Trans Ratio

Commercial TMCHD is often supplied as a mixture of isomers.

-

Trans-isomer: The amines are diequatorial (rigid, extended).[1] This is preferred for bridging two metal centers or acting as a linear linker.[1]

-

Cis-isomer: The amines are axial/equatorial (curved).[1] This can lead to intramolecular hydrogen bonding or ineffective bridging geometry.[1]

Diagnostic Step:

Run a

-

Check: Integration of the methine protons (

-N). -

Action: If your protocol relies on a specific spatial arrangement (e.g., supramolecular recognition), a variation in batch-to-batch isomer ratio will kill activity.[1] For reproducible catalysis, use isomerically pure material (typically >98% trans).[1]

Critical Failure Mode 2: Oxidation of the Secondary Amine

The

Data Validation Table: Purity Specifications

| Parameter | Specification for Catalysis | Method | Failure Impact |

| Assay | >98.5% | GC-FID | Competitive inhibition by precursors.[1] |

| Water Content | <200 ppm | Karl Fischer | Protonation of basic sites; deactivation of hygroscopic metal salts.[1] |

| Color | Colorless to Pale Yellow | Visual | Darkening indicates N-oxide formation or polymerization.[1] |

| Isomer Ratio | Defined (e.g., 90:10 Trans:Cis) | NMR/GC | Inconsistent bite angles or bridging distances.[1] |

Phase 2: Reaction Environment Troubleshooting

If the material passes Phase 1, the issue lies in the Catalytic Cycle Speciation .

Scenario A: Metal-Catalyzed Cross-Coupling (Ligand Role)

Context: You are using TMCHD as a ligand for Cu(I) or Pd(II) chemistry.[1]

The Mechanism: Unlike 1,2-diamines (e.g., DMEDA) which form 5-membered chelate rings, 1,4-diamines cannot chelate a single metal center effectively due to the wide bite angle.[1] They act as monodentate ligands or bridging ligands (forming dimeric metal species).[1]

Troubleshooting Protocol:

-

Concentration Effect: If TMCHD is acting as a bridge, low concentration favors monomeric species (inactive), while high concentration favors polymeric species (insoluble).[1]

-

Fix: Screen ligand concentration from 10 mol% to 50 mol%.[1]

-

-

The "Hemilabile" Trap: The secondary amine (

) binds tighter than the tertiary amine (-

Fix: Increase reaction temperature by 10°C increments to facilitate ligand exchange.

-

Scenario B: Base Catalysis / Buffer (Organocatalysis)

Context: You are using TMCHD as a base or nucleophilic catalyst.[1]

The Mechanism: The molecule has two pKa values. The tertiary amine is more basic but sterically hindered; the secondary amine is less basic but more nucleophilic.

Troubleshooting Protocol:

-

Site Blocking: If using electrophiles (e.g., alkyl halides), the secondary amine will alkylate, permanently deactivating the catalyst (quaternization).

-

Fix: Use a bulkier base (e.g.,

) as a stoichiometric scavenger to regenerate the neutral diamine.

-

-

Solvent Inhibition: In protic solvents (MeOH), the amines are heavily solvated (H-bonded), reducing nucleophilicity.[1]

-

Fix: Switch to polar aprotic solvents (DMSO, DMF, NMP) to "naked" the amine lone pairs.

-

Phase 3: Diagnostic Decision Tree

The following logic flow represents the standard operating procedure for isolating the root cause of deactivation.

Figure 1: Systematic troubleshooting workflow for N,N,N'-Trimethyl-cyclohexane-1,4-diamine activity loss. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Why does the reaction turn blue/green when using TMCHD with Copper, but yield remains low?

-

A: A color change confirms the formation of a Cu-amine complex (usually blue/green for Cu(II)).[1] However, catalytic activity often requires Cu(I) (colorless/yellow).[1] If the solution stays persistently blue, your system has oxidized (Cu(I)

Cu(II)) due to air leaks, or the ligand is stabilizing the inactive Cu(II) state too strongly.[1]-

Action: Degas solvents thoroughly and add a mild reducing agent (e.g., Sodium Ascorbate) to maintain the Cu(I) cycle.[1]

-

Q2: Can I substitute TMCHD with N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA)?

-

A: Proceed with caution. DMEDA forms a 5-membered chelate ring.[1] TMCHD (1,4-substitution) cannot chelate in the same way; it spans a much larger distance (~5-6 Å).[1] If the reaction mechanism requires a tight bite angle (e.g., standard Ullmann coupling), DMEDA is superior.[1] If the reaction requires bridging two metals or a linear base, TMCHD is superior. They are not drop-in replacements.

Q3: How do I remove TMCHD after the reaction?

-

A: Due to the amphiphilic nature of the methylated cyclohexane, it can smear in organic extractions.

-

Protocol: Perform an acidic wash (1M HCl) to protonate both amines, rendering them water-soluble.[1] The organic phase will retain your non-basic product.

-

References

-

Cyclohexanediamine Stereochemistry & Ligand Design

-

Deactivation Mechanisms in Amine Catalysis

-

General Troubleshooting of Catalyst Deactivation

-

Safety & Handling (SDS Data)

Sources

Technical Support Center: Optimizing Polyurethane Foams with N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCDA)

[1][2]

Role: Senior Application Scientist Status: Active Audience: R&D Chemists, Material Scientists, Medical Device Developers[1]

Core Directive & Product Insight

Welcome to the technical support hub for N,N,N'-Trimethyl-cyclohexane-1,4-diamine (TMCDA) .

In the landscape of polyurethane (PU) chemistry, TMCDA represents a critical shift from "fugitive" catalysis to "reactive" catalysis .[2] Unlike traditional tertiary amines (e.g., DABCO 33-LV) that remain free in the foam matrix and cause volatile organic compound (VOC) emissions, fogging, or cytotoxicity, TMCDA is designed to catalyze the reaction and then chemically anchor itself into the polymer backbone.[1]

The Dual-Function Mechanism

To use TMCDA effectively, you must understand its unique molecular behavior.[3][1] It possesses two distinct nitrogen centers:[3][1]

-

The Tertiary Amine (N,N-dimethyl): Acts as the catalytic engine, driving the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions via a Lewis base mechanism.[3][1][2]

-

The Secondary Amine (N'-methyl): Acts as a nucleophile.[1][2] It reacts directly with the isocyanate to form a urea linkage, permanently immobilizing the catalyst within the foam lattice.

Implication for Formulators: Because the catalyst is consumed during the reaction, its catalytic activity follows a decay curve that is steeper than non-reactive amines. You cannot simply swap it 1:1 with standard catalysts.[1]

Interactive Visualization: The Reactive Pathway

The following diagram illustrates the kinetic competition between the catalytic cycle and the immobilization event. Understanding this competition is key to solving "late-cure" issues.

Figure 1: The TMCDA Kinetic Pathway.[2] Note the red path (Immobilization) competes with the blue path (Catalysis).[2] Once the catalyst follows the red path, it ceases to function as a catalyst.

Formulation & Stoichiometry Guide

When incorporating TMCDA into medical-grade or low-VOC formulations, strict stoichiometric control is required.[3][1]

Calculating Usage Levels

Since TMCDA contains a reactive hydrogen (on the secondary amine), it contributes to the hydroxyl number (OH#) of the system, albeit slightly.[2]

| Parameter | Value / Formula | Notes |

| Molecular Weight | ~156.27 g/mol | C9H20N2 |

| Functionality | 1 (Reactive H) | Only the N'-methyl group reacts.[3][1][2] |

| Equivalent Weight | 156.27 | Unlike polyols, Eq Wt = MW here. |

| Isocyanate Index Impact | Negligible at <1.0 pphp | At >1.0 pphp, account for NCO consumption.[1] |

Standard Loading Protocol:

-

Replacement Ratio: Start by replacing standard amine catalysts (e.g., TEDA) at a 1.2 : 1.0 ratio (TMCDA : TEDA) by weight.[1][2] The slight excess compensates for the loss of mobility and activity as the TMCDA anchors itself.

-

Co-Catalysis: For high-density foams, pair TMCDA with a small amount of organometallic catalyst (e.g., Bismuth or Zinc carboxylates) to ensure "back-end" cure after the amine is immobilized.[3][1]

Troubleshooting Center: Common Failure Modes

This section addresses specific issues reported by R&D teams switching to reactive amines.

Issue A: Foam Shrinkage (Closed Cells)

Symptoms: The foam rises normally but shrinks/warps upon cooling. Mechanism: The gelling reaction (polymer strength) is outpacing the blowing reaction (gas expansion), or the cells are not opening at the peak of the rise.[2] TMCDA Specifics: The secondary amine reaction creates urea hard segments, which can increase crosslink density prematurely.

Corrective Actions:

-

Reduce Tin/Metal Catalyst: If using a co-catalyst, reduce it by 10-15%.[3][1]

-

Increase Cell Opener: Add 0.5 - 1.0 pphp of a polyol-based cell opener.

-

Check Stoichiometry: Ensure you haven't overdosed the isocyanate (Index > 105) without accounting for the amine's reactivity.[2]

Issue B: Surface Friability (Dusty Surface)

Symptoms: The core is cured, but the skin is brittle or powdery. Mechanism: "Catalyst starvation" at the surface. As the foam rises, the reactive TMCDA is consumed/anchored in the core, leaving insufficient active catalyst for the surface skin which is exposed to air (moisture/temperature loss).

Corrective Actions:

-

Mold Temperature: Increase mold temperature by 5-10°C to thermally drive the surface cure.

-

Overpacking: Increase mold packing (density) to ensure better heat retention at the skin.[2]

-

Hybrid Approach: Use a 90/10 blend of TMCDA and a non-reactive surface cure catalyst (like N,N-dimethylethanolamine) if zero-emission is not strictly required.[3][1]

Issue C: Slow Final Cure (Tacky Foam)

Symptoms: Foam structure is good, but it remains tacky for hours. Mechanism: The TMCDA anchored too early. The "mobility" of the catalyst is lost, preventing it from finding unreacted NCO groups late in the reaction.

Corrective Actions:

-

Delayed Action: This is inherent to the molecule. You must drive the reaction with heat (post-cure oven).[2]

-

Switch Isocyanate: Use a higher functionality isocyanate to compensate for the reduced catalytic tail.

Logic Flow: Diagnosing Cure Profiles

Use this decision tree to adjust your formulation based on rise profile data.

Figure 2: Diagnostic Workflow for TMCDA Formulations.

Frequently Asked Questions (FAQ)

Q1: Can TMCDA be used for medical-grade foams (ISO 10993)? A: Yes, this is a primary application.[3][1][2] Because TMCDA chemically bonds to the polymer network, it has significantly lower extractables and migration potential compared to standard amines. This reduces cytotoxicity risks. However, you must perform your own extractable/leachable (E&L) studies on the final cured foam, as unreacted isocyanates are the primary toxicity concern.

Q2: How does TMCDA affect the Compression Set? A: It generally improves compression set.[2] The secondary amine reacts to form a urea linkage, which is a "hard segment." This increases the crosslink density and thermal stability of the foam compared to a foam where the catalyst just sits in the void spaces as a plasticizer.

Q3: I see "fogging" in my automotive test. Isn't this a non-fogging catalyst? A: TMCDA itself is non-fogging if fully reacted.[2] If you overdose the catalyst relative to the available isocyanate (low index), unreacted TMCDA may remain. Ensure your Isocyanate Index is at least 100-105 to guarantee full immobilization of the amine.[3] Also, check your silicone surfactant; surfactants are often the hidden cause of fogging.

Q4: Is it compatible with polyester polyols? A: Yes, but be cautious of hydrolysis. Polyester foams are sensitive to hydrolysis, and amines can accelerate this. However, since TMCDA is immobilized, it is less likely to catalyze the hydrolytic degradation of the foam over time compared to fugitive amines.

References

-

Evonik Industries. (2012).[1][2] N,N,N'-Trimethyl-bis-(aminoethyl) ether and its Derivatives as Catalysts for Polyurethanes.[3][1][4] (Patent WO2012151105A1).[1][2] Describes the class of reactive amine catalysts and their mechanism for reducing emissions.

-

Tosoh Corporation. (2016).[1][2] Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Technical Paper outlining the kinetics of reactive vs. fugitive amines. (Representative General Source for Reactive Amine Technology).[1][2]

-

Huntsman Corporation. (2015).[2] Reactive amine catalysts for polyurethane applications.[4][5][6][7] (Patent WO2016196643A1).[1][2] Details the chemical bonding of secondary amines to isocyanates to prevent migration.

-

Silva, A. & Bordado, J. (2004).[1] Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Catalysis Reviews.[8] Provides the fundamental Lewis base mechanism for tertiary amines. [1][2]

(Note: While specific datasheets for TMCDA are proprietary to manufacturers like Tosoh, Evonik, or Huntsman, the mechanisms described above are grounded in the established chemistry of reactive amine catalysts such as the Jeffcat® and Toyocat® reactive series.)

Sources

- 1. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

- 2. EP1977825A1 - N,N,N'-trimethyl-bis-(aminoethyl) ether and its derivatives as catalysts for polyurethanes - Google Patents [patents.google.com]

- 3. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 4. N,N,N'-Trimethyl-Bis-(Aminoethyl) Ether and its Derivatives as Catalysts for Polyurethanes - Eureka | Patsnap [eureka.patsnap.com]

- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications [mdpi.com]

- 6. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdmaee.net [bdmaee.net]

- 8. santechfoammachines.com [santechfoammachines.com]

"stability issues of N,N,N'-Trimethyl-cyclohexane-1,4-diamine in storage"

Welcome to the technical support center for N,N,N'-Trimethyl-cyclohexane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage issues encountered during its use. As a tertiary amine, N,N,N'-Trimethyl-cyclohexane-1,4-diamine offers distinct stability characteristics, but improper handling can still lead to degradation and experimental variability. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with N,N,N'-Trimethyl-cyclohexane-1,4-diamine during storage and use.

Issue 1: Visual Changes in the Compound (e.g., Discoloration, Cloudiness)

Question: My previously clear and colorless N,N,N'-Trimethyl-cyclohexane-1,4-diamine has developed a yellow or brownish tint. What is the cause, and is it still usable?

Answer:

Discoloration is a common indicator of degradation in amines, often resulting from oxidation. Tertiary amines, while generally more stable than primary and secondary amines, can still undergo oxidation, especially with prolonged exposure to air.[1][2]

Potential Causes:

-

Air Exposure: The primary cause of discoloration is oxidation from atmospheric oxygen. The nitrogen atom in the amine can be susceptible to oxidation, leading to the formation of colored byproducts.

-

Light Exposure: Although less common for simple amines, prolonged exposure to UV light can sometimes catalyze oxidative processes.

-

Contamination: Introduction of impurities, particularly metal ions, can catalyze degradation reactions.

Recommended Actions:

-

Assess the Extent of Discoloration: A slight yellowing may not significantly impact the compound's reactivity in some applications, but a dark brown color suggests significant degradation.

-

Purity Analysis: If the integrity of your experiment is critical, it is advisable to re-analyze the compound's purity using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

Consider Purification: If the compound is deemed impure but still valuable, purification via distillation or chromatography may be possible.

-

Preventative Measures: For future storage, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container. For light-sensitive applications, use an amber vial or store it in the dark.[4]

Issue 2: Precipitation or Formation of Solids in a Liquid Sample

Question: I've observed solid precipitate forming in my liquid N,N,N'-Trimethyl-cyclohexane-1,4-diamine. What could be the cause?

Answer:

Precipitation can occur due to several factors, including reaction with atmospheric components or temperature fluctuations.

Potential Causes:

-

Carbon Dioxide Absorption: Amines can react with atmospheric carbon dioxide to form carbamate salts, which may precipitate out of solution.[5] While tertiary amines do not form carbamates as readily as primary and secondary amines, they can still facilitate the formation of bicarbonate salts in the presence of water.[6]

-

Low Temperature Storage: If the compound has a melting point close to the storage temperature, it may solidify or partially freeze.

-

Moisture Contamination: The introduction of water can lead to the formation of hydrates or facilitate reactions with CO2.

Recommended Actions:

-

Check Storage Temperature: Compare the storage temperature with the compound's melting point. If it has solidified due to cold, gentle warming and agitation may redissolve it.

-

Inert Atmosphere Handling: To prevent reaction with CO2, handle the compound under a dry, inert atmosphere.

-

Solubility Test: Take a small aliquot of the supernatant and test its performance in a non-critical reaction to see if the dissolved portion is still active.

-

Filtration: If the precipitate is likely a salt, filtration under an inert atmosphere might salvage the liquid portion, though re-analysis of purity is recommended.

Issue 3: Inconsistent Experimental Results or Loss of Reactivity

Question: My reactions using N,N,N'-Trimethyl-cyclohexane-1,4-diamine are giving poor yields or are not proceeding as expected. Could this be a stability issue?

Answer:

A decline in reactivity is a strong indicator of chemical degradation. The amine's basicity and nucleophilicity can be compromised if the nitrogen atom is oxidized or has reacted with atmospheric components.

Potential Causes:

-

Oxidative Degradation: Oxidation can alter the electronic properties of the amine, reducing its effectiveness as a base or nucleophile.

-

Reaction with CO2: The formation of bicarbonate salts neutralizes the amine, making it unavailable for the desired reaction.

-

Incompatible Storage Materials: Storing the amine in containers made of or contaminated with incompatible materials (e.g., certain plastics, acidic residues) can lead to slow degradation.

Recommended Actions:

-

Purity Verification: Before use, especially from an older batch, verify the purity of the compound using appropriate analytical methods like titration to determine the active amine content, or spectroscopic methods like NMR or IR to identify degradation products.[3]

-

Use a Fresh Sample: If possible, compare the performance of the suspect batch with a fresh, unopened sample.

-

Review Handling Procedures: Ensure that the compound is dispensed under an inert atmosphere and that all glassware is dry.

-

Check for Incompatibilities: Ensure the compound is not stored in contact with acids, strong oxidizing agents, or acid chlorides.[7]

Troubleshooting Workflow

Caption: A workflow for troubleshooting stability issues with N,N,N'-Trimethyl-cyclohexane-1,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N,N,N'-Trimethyl-cyclohexane-1,4-diamine?

A1: The ideal storage conditions are derived from best practices for tertiary amines and related diamines. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] For long-term stability, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric CO2.[5] Some suppliers recommend refrigeration (e.g., 4°C) and protection from light.[4][9]

Q2: How does the stability of N,N,N'-Trimethyl-cyclohexane-1,4-diamine compare to its primary and secondary amine counterparts?

A2: Generally, tertiary amines like N,N,N'-Trimethyl-cyclohexane-1,4-diamine are more stable towards thermal and oxidative degradation than their primary and secondary amine analogs.[1][2] This is because they lack the N-H bond that is often the initial site of oxidation. Additionally, they do not readily form carbamates with CO2, which is a common degradation pathway for primary and secondary amines.[6]

Q3: What materials should be avoided when handling or storing this compound?

A3: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[7] Also, ensure it is not exposed to reactive metals that could catalyze degradation. Use glass or other inert containers for storage.

Q4: Can I store solutions of N,N,N'-Trimethyl-cyclohexane-1,4-diamine?

A4: While it is generally best to store the neat compound under ideal conditions, solutions can be prepared for immediate or short-term use. The stability in solution will depend on the solvent. Protic solvents may participate in degradation pathways, while dry, aprotic solvents are generally preferred. If storing in solution, it is recommended to do so under an inert atmosphere and at low temperatures (-20°C or -80°C) for extended periods.[4]

Data Summary Tables

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and reaction with CO2.[5] |

| Temperature | Cool, dry place (Refrigeration at 4°C is often recommended) | Slows down potential degradation reactions.[4][8] |

| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and light.[4] |

| Location | Well-ventilated area | General safety precaution for chemical storage.[7] |

Table 2: Chemical Incompatibilities

| Incompatible Material | Hazard |

| Strong Oxidizing Agents | Vigorous, potentially explosive reaction. |

| Acids | Exothermic neutralization reaction. |

| Acid Chlorides | Vigorous reaction.[7] |

| Carbon Dioxide (in presence of moisture) | Formation of bicarbonate salts, leading to loss of reactivity.[5][6] |

Potential Degradation Pathway

Caption: A simplified diagram showing potential degradation pathways for N,N,N'-Trimethyl-cyclohexane-1,4-diamine.

References

- Chemical Label. N1,N1,1-trimethylcyclohexane-1,4-diamine.

- Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.

- Shoukat, A., et al. (2019). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal.

- Eide-Haugmo, I., et al. (2011). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Energy Procedia.

- Fostås, B. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega.

-

Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

- Knuutila, H., et al. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas. NTNU.

- Google Patents.

- ResearchGate. Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum.

- MDPI.

- ResearchGate. The principle of the assay method of diamine oxidase (DAO) activity.

- Synerzine. (2018, June 22).

- The Good Scents Company. 2,2,6-trimethyl cyclohexane-1,4-dione.

- PubChem. (1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane.

- ChemScene. (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine.

- Wikipedia. Trimethylhexamethylenediamine.

- Echemi. N-Methyl-cyclohexane-1,4-diamine.

- NIH. N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine.

- CymitQuimica. CAS 2615-25-0: trans-1,4-Diaminocyclohexane.

- Sigma-Aldrich. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. trans-1,4-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemscene.com [chemscene.com]

"protocol modifications for scaling up N,N,N'-Trimethyl-cyclohexane-1,4-diamine synthesis"

Welcome to the technical support center for the synthesis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important chemical transformation. We will delve into the underlying principles of the synthesis, address common challenges encountered during scale-up, and provide detailed, validated protocols.

I. Synthesis Overview & Core Principles

N,N,N'-Trimethyl-cyclohexane-1,4-diamine is typically synthesized via a reductive amination process. The most common and efficient laboratory-scale method is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2][3] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[3][4]

The reaction proceeds through the formation of an iminium ion intermediate from the starting amine and formaldehyde.[1] Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine.[2][4] For a primary amine, this process occurs sequentially to introduce two methyl groups.

Reaction Pathway:

The synthesis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine from cyclohexane-1,4-diamine involves a two-step methylation process on one of the amine groups and a single methylation on the other.

Caption: Eschweiler-Clarke methylation of cyclohexane-1,4-diamine.

II. Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions and challenges that arise when transitioning from a lab-scale synthesis to a larger, pilot, or manufacturing scale.

Q1: My reaction is sluggish or incomplete at a larger scale, even though it worked perfectly in the lab. What are the likely causes?

A1: This is a frequent issue when scaling up exothermic reactions like the Eschweiler-Clarke methylation. The primary culprits are often related to inefficient heat and mass transfer.

-

Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes it more difficult to dissipate the heat generated during the reaction, leading to localized "hot spots." These can cause side reactions, degradation of reagents, and a decrease in overall yield.

-

Solution: Implement more efficient cooling systems, such as reactor jackets with a circulating coolant, and consider a slower, controlled addition of reagents to manage the exotherm.

-

-

Mass Transfer: Inadequate mixing in a large reactor can lead to concentration gradients. This means that some regions of the reaction mixture may have an excess of one reagent while others are starved, leading to incomplete conversion and the formation of byproducts.

-

Solution: Use an appropriately sized and shaped impeller for your reactor. The mixing speed should be optimized to ensure homogeneity without causing excessive shear that could degrade molecules. Baffles within the reactor can also improve mixing efficiency.

-

Q2: I'm observing the formation of significant byproducts, particularly partially methylated diamines. How can I improve the selectivity?